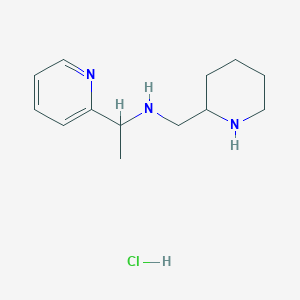

Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride

Description

Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride is a heterocyclic amine salt featuring a piperidine ring substituted at the 2-position with a methyl group and an ethylamine side chain bearing a pyridin-2-yl moiety. Piperidine and pyridine derivatives are widely studied in medicinal chemistry due to their bioactivity, including roles as enzyme inhibitors, receptor ligands, and intermediates in drug synthesis .

Properties

IUPAC Name |

N-(piperidin-2-ylmethyl)-1-pyridin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.ClH/c1-11(13-7-3-5-9-15-13)16-10-12-6-2-4-8-14-12;/h3,5,7,9,11-12,14,16H,2,4,6,8,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSRXLKVYUXTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NCC2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Intermediates

The synthesis begins with the formation of a cyanohydrin intermediate, derived from a pyridin-2-yl-ethyl ketone precursor. Treatment with hydrogen cyanide (HCN) or a cyanide salt generates the cyanohydrin, which undergoes reductive amination with piperidin-2-ylmethylamine. The reaction proceeds via imine formation, followed by reduction to the secondary amine.

Critical Reagents :

Standard Reaction Conditions

The following parameters optimize yield and purity:

| Parameter | Optimal Value | Impact on Reaction |

|---|---|---|

| Solvent | Methanol | Enhances solubility of intermediates |

| Temperature | 20–25°C (room temp) | Minimizes decomposition |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Molar Ratio (Amine:Ketone) | 1.2:1 | Compensates for amine volatility |

-

Dissolve pyridin-2-yl-ethyl ketone (1.0 equiv) and piperidin-2-ylmethylamine hydrochloride (1.2 equiv) in methanol.

-

Add DABCO (2.0 equiv) and NaBH₃CN (1.5 equiv).

-

Stir at room temperature for 18 hours.

-

Quench with FeSO₄·7H₂O (0.5 equiv), filter, and concentrate.

-

Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 90:9:1).

-

Treat with HCl in ether to form the hydrochloride salt (yield: 68–72%).

Nucleophilic Alkylation: Alternative Route for Scale-Up

Nucleophilic alkylation offers a scalable alternative, particularly for industrial production. This two-step process involves alkylation of piperidin-2-ylmethylamine with a pyridin-2-yl-ethyl halide, followed by salt formation.

Halide Preparation and Reactivity

The pyridin-2-yl-ethyl bromide intermediate is synthesized via bromination of 2-vinylpyridine using HBr in acetic acid. The resulting bromide exhibits high electrophilicity, facilitating efficient nucleophilic attack by the amine.

Key Considerations :

Industrial-Scale Optimization

| Parameter | Optimal Value | Industrial Advantage |

|---|---|---|

| Temperature | 60–80°C | Accelerates reaction without side products |

| Continuous Flow Reactor | Yes | Improves heat/mass transfer |

| Catalyst | Pd/C (for H₂ reduction) | Enhances halide conversion |

-

React 2-vinylpyridine with HBr in acetic acid (yield: 85–90%).

-

Add piperidin-2-ylmethylamine (1.1 equiv), K₂CO₃ (3.0 equiv), and DMF.

-

Heat at 70°C for 8 hours under N₂.

-

Filter, concentrate, and recrystallize from ethanol/water (yield: 65–70%).

-

Form hydrochloride salt using HCl gas (purity: >95%).

Comparative Analysis of Methodologies

Yield and Purity

| Method | Average Yield | Purity | Scalability |

|---|---|---|---|

| Reductive Amination | 68–72% | 98–99% | Moderate |

| Nucleophilic Alkylation | 65–70% | 95–97% | High |

Cost and Environmental Impact

-

Reductive Amination : Higher cost due to NaBH₃CN and DABCO, but lower energy input.

-

Alkylation : Lower reagent costs but requires halogenated intermediates and higher temperatures.

Advanced Purification Techniques

Chromatographic Methods

Recrystallization Protocols

| Solvent System | Purity Improvement | Yield Loss |

|---|---|---|

| Ethanol/Water (3:1) | 97% → 99% | 8–10% |

| Acetonitrile/Ether | 95% → 98% | 5–7% |

Industrial Challenges and Solutions

Cyanide Management in Reductive Amination

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural components allow for modifications that can lead to compounds with enhanced therapeutic effects. Notably, derivatives of this compound have been investigated for their potential as antidepressants and analgesics due to their interaction with neurotransmitter systems .

Biological Studies

Research has demonstrated that Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride exhibits significant biological activity, particularly in modulating enzyme activity and receptor interactions. Studies indicate its potential role in:

- Cancer Therapy: Certain derivatives have shown anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against tumor cells .

- Neuropharmacology: The compound has been studied for its effects on cholinesterase inhibition, making it a candidate for Alzheimer's disease treatment by potentially improving cognitive function through modulation of acetylcholine levels .

Case Study 1: Anticancer Activity

A study highlighted the synthesis of a derivative of this compound that exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can lead to improved therapeutic efficacy against certain cancers .

Case Study 2: Alzheimer’s Disease

Research focused on derivatives that inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, showing promise as dual inhibitors for Alzheimer's treatment. The incorporation of piperidine moieties improved brain exposure and pharmacological profiles, indicating that such compounds could be pivotal in developing effective therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Analysis

- Target Compound : The piperidine ring at position 2 is linked to a methyl group and a pyridin-2-yl-ethylamine chain. This arrangement may influence steric interactions and binding affinity in biological systems.

- 6-(Piperazin-1-yl)pyridin-2-amine Hydrochloride : Replaces piperidine with a piperazine ring, introducing an additional nitrogen atom.

- 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Dihydrochloride : Features a piperidin-4-amine core with a pyridin-2-yl-ethyl substituent. The dihydrochloride salt may enhance solubility compared to the target’s single hydrochloride.

- [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride : Substitutes pyridine with a chlorinated phenyl ring, introducing electrophilic character that could alter reactivity or target specificity.

Physicochemical Properties

- Molecular Weight : The target compound (253.77 g/mol) falls between the lighter piperazine analog (214.70 g/mol) and bulkier dihydrochloride derivatives (278–295 g/mol). Higher molecular weights in dihydrochloride salts may correlate with increased polarity and aqueous solubility.

- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides but may require adjusted formulation strategies for pharmaceutical use.

Biological Activity

Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring and a pyridine moiety, which contribute to its pharmacological properties. The hydrochloride salt form enhances solubility and stability, making it suitable for various biological studies and formulations.

The biological activity of this compound primarily results from its interaction with specific molecular targets, including receptors and enzymes. It has been shown to modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimycobacterial Activity : The compound has demonstrated potent inhibition against Mycobacterium tuberculosis (M.tb) in vitro, suggesting its potential as an anti-tuberculosis agent .

- Dopamine Receptor Modulation : Studies have indicated that similar piperidine derivatives can act as selective agonists for dopamine receptors, particularly the D3 receptor, promoting β-arrestin translocation and G protein activation .

- Cancer Therapeutics : Compounds with similar structures have shown promise in inhibiting cell proliferation in various cancer models, indicating potential applications in oncology .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the core structure influence biological activity:

| Compound Modification | Biological Activity | IC50 (μM) |

|---|---|---|

| 4-Fluoro substitution | Enhanced antimycobacterial | 0.2 - 1.5 |

| Piperidine ring size | Affects receptor binding | Variable |

| Substituted phenyl | Alters cytotoxicity | 1.6 - 10 |

These studies highlight the importance of specific functional groups in enhancing or diminishing the biological efficacy of the compound.

Case Studies

Several case studies illustrate the potential of this compound:

- In Vitro Studies on M.tb : In a controlled study, derivatives were tested against M.tb cultures, showing significant growth inhibition with MIC values ranging from 0.2 to 1.5 µg/mL .

- Dopamine Receptor Studies : A series of analogs were synthesized and evaluated for their ability to activate D3 receptors without affecting D2 receptors, demonstrating a selective profile that could lead to fewer side effects in therapeutic applications .

- Cancer Cell Lines : Research involving various cancer cell lines indicated that certain modifications led to increased apoptosis and reduced viability compared to standard treatments like bleomycin .

Q & A

Q. What are the recommended laboratory synthesis routes for Piperidin-2-ylmethyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride?

The synthesis typically involves reductive amination or cyclization of precursor amides. For example, reductive amination of a ketone intermediate with a piperidine derivative, followed by HCl treatment to form the hydrochloride salt. Key steps include:

- Amide formation : Reacting a pyridinyl ethylamine precursor with a piperidinylmethyl carbonyl compound under basic conditions.

- Cyclization : Heat-induced cyclization of amide hydrochlorides (e.g., 280–285°C for similar compounds) to form cyclic amines, with yields optimized by controlling reaction time and temperature .

- Salt formation : Neutralization of the free base with hydrochloric acid to improve stability .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

- 1H/13C NMR : Assign peaks based on spin-spin coupling and integration ratios. For example, the pyridine protons (δ 8.3–7.2 ppm) and piperidine methylene groups (δ 3.0–1.5 ppm) can be resolved .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS, observing the [M+H]+ ion (e.g., calculated for C₁₃H₂₀ClN₃: 272.1 g/mol).

- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What storage conditions and handling precautions are required for this compound?

- Storage : Keep in a dry, airtight container at room temperature (20–25°C) to prevent hygroscopic degradation .

- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation/contact. Dust generation should be minimized via wet handling or local exhaust ventilation .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., dimerization or oxidation products) be identified and mitigated?

- Chromatographic analysis : Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities. Compare retention times with spiked standards .

- Reaction optimization : Lower reaction temperatures (e.g., 200°C vs. 280°C) and inert atmospheres (N₂/Ar) reduce side reactions like oxidation .

Q. What in vitro assays are suitable for evaluating receptor-binding affinity or enzyme inhibition?

- Radioligand binding assays : Use ³H-labeled ligands (e.g., for GPCR targets) to measure IC₅₀ values.

- Fluorescence polarization : Monitor competitive displacement of fluorescent probes in real time .

- Kinetic solubility : Assess bioavailability via shake-flask method in PBS (pH 7.4) .

Q. How can conflicting toxicological data (e.g., LD₅₀ variations) be resolved?

- Dose-response studies : Conduct acute toxicity tests in rodents (OECD 423) to determine oral LD₅₀, noting differences in solvent carriers (e.g., DMSO vs. saline) .

- Cell-based assays : Use HepG2 or HEK293 cells for MTT assays, comparing IC₅₀ values across studies to identify protocol inconsistencies .

Data Contradiction and Mechanistic Analysis

Q. Why do NMR spectra of the hydrochloride salt show unexpected splitting patterns?

- Protonation effects : The pyridine nitrogen’s protonation alters electron distribution, causing downfield shifts (Δδ ~0.5 ppm) and splitting in adjacent CH₂ groups .

- Hydrate formation : Water absorption in hygroscopic samples may introduce broad peaks at δ 1.5–2.0 ppm .

Q. How does the substitution pattern (piperidin-2-yl vs. piperidin-4-yl) influence reactivity?

- Steric effects : The 2-position’s axial substituents hinder nucleophilic attack, reducing alkylation rates compared to 4-substituted analogs.

- Electronic effects : Proximity to the pyridine ring enhances resonance stabilization, increasing thermal stability .

Methodological Tables

Q. Table 1. Comparative Toxicity Data

Q. Table 2. Optimized Synthesis Conditions

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Cyclization | 280°C, N₂, 10 min | 86 | 98.5 |

| HCl Salt Precipitation | 0°C, HCl (1.2 eq), EtOH | 92 | 99.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.